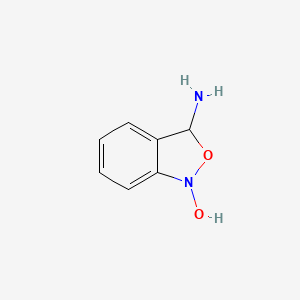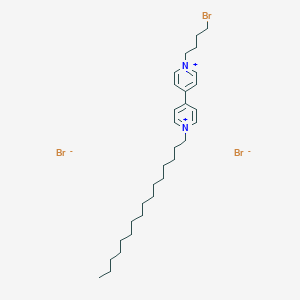
1-(4-Bromobutyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound with a bipyridinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromohexadecane and 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The bipyridinium core can undergo redox reactions, where it can be reduced to form the corresponding bipyridine or oxidized to form higher oxidation states.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Redox reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst to facilitate the addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation of the bipyridinium core can produce bipyridine N-oxide.
Applications De Recherche Scientifique
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and ion channels. The long hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting ion transport. The bipyridinium core can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromobutyl)-2,2’-bipyridinium dibromide: Similar structure but with a different substitution pattern on the bipyridinium core.
1-(4-Bromobutyl)-1’-octadecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a longer alkyl chain.
1-(4-Bromobutyl)-1’-dodecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a shorter alkyl chain.
Uniqueness
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of a bromobutyl group and a hexadecyl chain, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
207742-51-6 |
|---|---|
Formule moléculaire |
C30H49Br3N2 |
Poids moléculaire |
677.4 g/mol |
Nom IUPAC |
1-(4-bromobutyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H49BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-25-18-29(19-26-32)30-20-27-33(28-21-30)24-17-15-22-31;;/h18-21,25-28H,2-17,22-24H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
QEDCBCAVHAQLLI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCBr.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

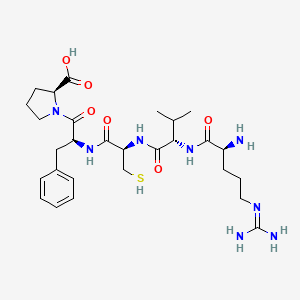
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)

![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
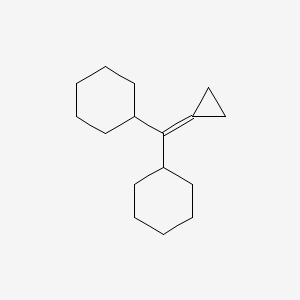
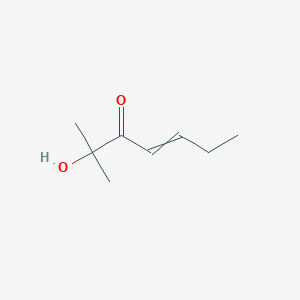
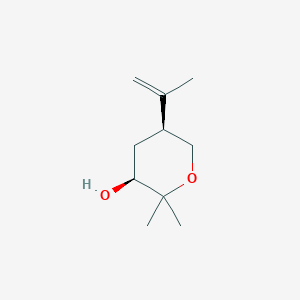
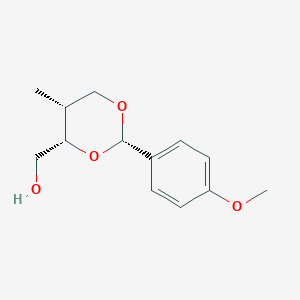
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
